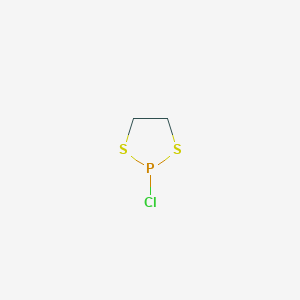

2-Chloro-1,3,2-dithiaphospholane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

4669-51-6 |

|---|---|

Molecular Formula |

C2H4ClPS2 |

Molecular Weight |

158.6 g/mol |

IUPAC Name |

2-chloro-1,3,2-dithiaphospholane |

InChI |

InChI=1S/C2H4ClPS2/c3-4-5-1-2-6-4/h1-2H2 |

InChI Key |

ADDKHKLPZQPSHI-UHFFFAOYSA-N |

Canonical SMILES |

C1CSP(S1)Cl |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for 2 Chloro 1,3,2 Dithiaphospholane

Conventional Synthetic Routes: Reactant Stoichiometry and Reaction Conditions

Synthesis via Phosphorus Trichloride (B1173362) and 1,2-Ethanedithiol (B43112) Condensation

A primary and well-established method for the synthesis of 2-Chloro-1,3,2-dithiaphospholane involves the condensation reaction between phosphorus trichloride and 1,2-ethanedithiol. orgsyn.org This reaction is analogous to the synthesis of similar cyclic chlorophosphites, such as 2-chloro-1,3,2-dioxaphospholane (B43518), which is prepared from ethylene (B1197577) glycol and phosphorus trichloride. omicsonline.orggoogle.com

In a typical procedure for a related compound, ethylene glycol is reacted with phosphorus trichloride in a solvent like dichloromethane (B109758) at a controlled temperature, often around 5 °C. google.com The reaction yields the desired cyclic phospholane (B1222863) and hydrogen chloride as a byproduct. google.com The stoichiometry of the reactants is a critical factor in maximizing the yield of the desired product. For the synthesis of 2-chloro-1,3,2-dioxaphospholane, a molar ratio of 1:1 for ethylene glycol to phosphorus trichloride is often employed. google.com

The reaction conditions are carefully controlled to ensure the desired product is formed efficiently. This includes maintaining a low temperature during the addition of the reactants to manage the exothermic nature of the reaction and to minimize side reactions.

Role of Base Catalysis in Reaction Efficiency (e.g., Triethylamine (B128534), Pyridine)

For instance, in the synthesis of 2-chloro-1,3,2-dioxaphospholane, pyridine (B92270) is used in conjunction with an anhydrous ether solvent. omicsonline.org The pyridine effectively scavenges the HCl, forming a pyridinium (B92312) hydrochloride salt, which precipitates out of the reaction mixture and can be easily removed by filtration. omicsonline.org Similarly, triethylamine is utilized as a base in various organic syntheses to facilitate reactions by neutralizing acidic byproducts. nih.govresearchgate.net The use of a base like triethylamine can lead to a two-phase system after the addition of water, allowing for easier separation of the organic product. orgsyn.org

The choice of base and solvent system is interdependent and is selected to ensure that the reaction proceeds smoothly and that the purification of the final product is straightforward.

Novel and Optimized Synthetic Approaches

Improved Yield Methodologies for this compound

Researchers have developed optimized methods to enhance the yield and purity of cyclic chlorophosphites. One such patented method for the synthesis of 2-chloro-1,3,2-dioxaphospholane involves blowing nitrogen gas through the phosphorus trichloride solution while dropwise adding ethylene glycol. google.com This continuous nitrogen stream rapidly removes the generated hydrogen chloride gas from the reaction system, minimizing its detrimental effects and resulting in a significant improvement in both yield and purity of the product. google.com This technique has been shown to achieve yields as high as 91.2% with a purity of 99.3%. google.com

The following table summarizes the improved yields obtained using this nitrogen-blowing technique with different solvents:

| Solvent | Reactant 1 | Reactant 2 | Yield (%) | Purity (%) |

| Dichloromethane | Phosphorus Trichloride | Ethylene Glycol | 90 | 99.1 |

| Cyclohexane | Phosphorus Trichloride | Ethylene Glycol | 91.2 | 99.3 |

Table 1: Improved yields of 2-chloro-1,3,2-dioxaphospholane using the nitrogen-blowing method. google.com

Continuous Flow Synthesis Techniques for Analogous Cyclic Chlorophosphites

Continuous flow chemistry has emerged as a powerful tool for the synthesis of various chemical compounds, offering advantages in terms of safety, efficiency, and scalability. youtube.com This technique has been successfully applied to the production of analogous cyclic phosphate (B84403) monomers. rsc.org

In a continuous flow setup for the synthesis of compounds like 2-chloro-1,3,2-dioxaphospholane, solutions of the starting materials (e.g., a diol and phosphorus trichloride) are pumped through a T-mixer and into a coil reactor. rsc.org The reaction occurs within the reactor under controlled conditions, and the product stream is collected. rsc.org This method allows for precise control over reaction parameters such as temperature and residence time, leading to improved consistency and yield. For some reactions, the use of an ultrasound bath can further enhance the process. rsc.org The effluent from the reactor can then be concentrated and the product purified, often through fractional vacuum distillation, achieving yields in the range of 43-83%. rsc.org

Purification and Isolation Techniques for this compound

The purification and isolation of this compound and its analogs are critical steps to obtain a high-purity product. A common and effective method for purification is fractional vacuum distillation. google.comrsc.org This technique is particularly suitable for separating the desired product from any unreacted starting materials, byproducts, or solvents.

In the nitrogen-blowing synthesis method for 2-chloro-1,3,2-dioxaphospholane, after the reaction is complete and the solvent is removed, the product is collected by vacuum distillation at a specific temperature and pressure (e.g., 46-47 °C / 2.0 kPa). google.com Similarly, in continuous flow synthesis, the reactor effluent is concentrated under reduced pressure, and the final product is purified by fractional vacuum distillation. rsc.org

For reactions involving a base catalyst like pyridine, the initial purification step involves the filtration of the reaction mixture to remove the precipitated hydrochloride salt. omicsonline.org The filtrate, containing the product dissolved in the solvent, is then subjected to simple or fractional distillation to isolate the pure compound. omicsonline.org

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 1,3,2 Dithiaphospholane and Its Derivatives

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 2-Chloro-1,3,2-dithiaphospholane, providing insight into its proton, carbon, and phosphorus environments.

¹H NMR Spectroscopic Characterization

The proton NMR spectrum of this compound provides information on the arrangement of the ethylene (B1197577) protons in the dithiaphospholane ring. In a chloroform-d (B32938) (CDCl₃) solvent, the protons on the two methylene (B1212753) (-CH₂) groups of the ring appear as two multiplets. rsc.org Specifically, the spectrum shows a multiplet between δ 3.77 and 3.64 ppm for two protons and another multiplet for the other two protons between δ 3.63 and 3.51 ppm. rsc.org The complex multiplet pattern arises from the coupling of the protons with each other and with the phosphorus atom.

¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Solvent |

| 3.77 – 3.64 | m | 2H | -SCH₂ | CDCl₃ |

| 3.63 – 3.51 | m | 2H | -SCH₂ | CDCl₃ |

¹³C NMR Spectroscopic Characterization

The ¹³C NMR spectrum offers a clear picture of the carbon framework of the molecule. For this compound, the two equivalent methylene carbons of the heterocyclic ring produce a single signal. rsc.org This signal appears as a doublet at a chemical shift of δ 42.8 ppm in CDCl₃, with the splitting caused by coupling to the phosphorus atom (J = 2.6 Hz). rsc.org

¹³C NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment | Solvent |

| 42.8 | d | 2.6 Hz | -SCH₂ | CDCl₃ |

³¹P NMR Spectroscopic Characterization

Phosphorus-31 NMR is a highly sensitive and direct method for probing the chemical environment of the phosphorus atom. In this compound, the ³¹P nucleus is deshielded due to the electronegative chlorine and sulfur atoms attached to it. The ³¹P NMR spectrum, recorded in CDCl₃, shows a single resonance at a chemical shift of δ 168.4 ppm. rsc.org This characteristic shift is indicative of a trivalent phosphorus atom in this specific five-membered ring system.

³¹P NMR Data for this compound

| Chemical Shift (ppm) | Assignment | Solvent |

| 168.4 | P-Cl | CDCl₃ |

Solid-State Magic Angle Spinning (MAS) NMR Investigations of Related Derivatives

While specific solid-state MAS NMR data for this compound is not extensively documented, the technique is invaluable for studying related organophosphorus and complex material structures in the solid phase. Solid-state NMR can provide a quantitative picture of cation dynamics in materials like organic-inorganic perovskites. For instance, studies on related systems demonstrate that techniques like ²H MAS NMR can reveal restricted bond rotations and that ¹⁴N MAS NMR can indicate the degree of isotropic reorientation of molecular components within a crystal lattice. This methodology is crucial for understanding molecular motion and phase transitions in solid materials.

Vibrational Spectroscopy Methodologies (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a standard technique for identifying functional groups within a molecule. While a specific, detailed IR spectrum for this compound is not available in the reviewed literature, the vibrational modes can be predicted based on its structure. Key expected absorptions would include C-H stretching vibrations from the methylene groups, P-Cl (phosphorus-chlorine) stretching, and C-S (carbon-sulfur) bond vibrations. For closely related compounds like 2-Chloro-1,3,2-dioxaphospholane-2-oxide, a conforming infrared spectrum is a key quality control parameter, highlighting the utility of this technique for the compound class. thermofisher.com

Mass Spectrometry Techniques for Molecular Elucidation

Mass spectrometry provides critical information about a molecule's mass and its fragmentation pattern, aiding in structural confirmation. Although a specific mass spectrum for this compound is not detailed in the searched literature, studies on analogous 2-chloro-1,3,2-dioxaphosphorous compounds offer significant insight into the expected fragmentation behavior. nih.gov

These studies show that the spectra typically exhibit the molecular ion-radical, though its intensity can vary. nih.gov A dominant fragmentation pathway for these five-membered ring systems is a ring contraction mechanism. nih.gov This process leads to the formation of smaller, stable three-membered ring ions. Common cyclic fragment ions for the dioxa- analogues are observed at m/e values of 42, 43, 55, 57, 61, 68, 77, 96, and 112. nih.gov It is plausible that this compound follows a similar fragmentation pattern, involving the initial loss of the chlorine atom or cleavage of the dithiaphospholane ring.

Computational Chemistry and Theoretical Investigations of 2 Chloro 1,3,2 Dithiaphospholane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful lens through which to inspect the intricate details of molecular structure and behavior. For 2-Chloro-1,3,2-dithiaphospholane, these methods provide invaluable information about its electronic environment and potential for chemical transformation.

Density Functional Theory (DFT) Applications to Related Phospholane (B1222863) Systems

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate results with reasonable computational cost. ilpi.comnih.gov While specific DFT studies on this compound are not extensively documented in the literature, the application of DFT to analogous phospholane systems provides a framework for understanding its electronic characteristics. DFT calculations on related organophosphorus compounds have been successfully used to determine molecular geometries, vibrational frequencies, and electronic properties. asianresassoc.orgasianresassoc.orgmdpi.com For instance, studies on similar phosphorus heterocycles have shown that DFT methods can accurately predict the distribution of electron density and identify regions susceptible to nucleophilic or electrophilic attack. nih.gov The electronic properties of such systems are heavily influenced by the nature of the substituents on the phosphorus atom and the heteroatoms within the ring.

IGLO Calculations for ³¹P Chemical Shielding Tensors

The ³¹P nucleus is an excellent probe for NMR spectroscopy, and theoretical calculations of its chemical shielding tensor can provide deep insights into the local electronic environment around the phosphorus atom. The Individual Gauge for Localized Orbitals (IGLO) method is a well-established ab initio technique for calculating NMR chemical shifts. semanticscholar.org This method, along with the Gauge-Including Atomic Orbital (GIAO) method, has been widely applied to a variety of organophosphorus compounds. rsc.orgmdpi.com

Calculations of ³¹P chemical shifts for a broad range of phosphorus compounds have demonstrated that a good correlation between theoretical and experimental values can be achieved, often with modest computational expense. rsc.orgbeilstein-journals.orgnih.gov For instance, studies have shown that even with simpler basis sets, reliable predictions of ³¹P chemical shifts can be obtained. rsc.org The experimental ³¹P NMR chemical shift for this compound has been reported to be 168.4 ppm. Theoretical calculations using methods like IGLO or GIAO would be instrumental in dissecting the contributions of the chloro and dithio substituents to this observed chemical shift.

Conformational Analysis and Energetic Landscapes

The five-membered dithiaphospholane ring is not planar and can adopt various conformations. Understanding the energetic landscape of these conformations is crucial for comprehending the molecule's reactivity and behavior in different environments.

Semi-Empirical Structural Studies of Cyclic Dithiaphospholanes

Semi-empirical methods, which are computationally less demanding than ab initio or DFT methods, are particularly useful for exploring the conformational space of larger molecules. researchgate.net These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics. researchgate.net While they are generally less accurate than higher-level methods, they can provide valuable qualitative insights into the relative stabilities of different conformers. For cyclic dithiaphospholanes, semi-empirical calculations can be employed to perform a conformational search and identify the low-energy structures. These studies can reveal the preferred puckering of the five-membered ring and the orientation of the substituent on the phosphorus atom (axial vs. equatorial).

Variable Temperature NMR Studies for Fluxional Behavior (Analogue Studies)

Molecules that can easily interconvert between different conformations are known as fluxional molecules. wikipedia.org Variable Temperature (VT) NMR spectroscopy is a powerful experimental technique used to study these dynamic processes. ilpi.comwikipedia.orgmdpi.com By recording NMR spectra at different temperatures, it is possible to observe changes in the spectral lines that correspond to the slowing down or speeding up of conformational exchange. wikipedia.org

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis (Analogue Studies)

The molecular electrostatic potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. rsc.org It provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). rsc.orgyoutube.com

For organophosphorus compounds, MEP analysis can identify the most likely sites for electrophilic and nucleophilic attack. In the case of this compound, an MEP map would likely show a region of positive electrostatic potential around the phosphorus atom, influenced by the electronegative chlorine and sulfur atoms, making it susceptible to attack by nucleophiles. The lone pairs on the sulfur atoms would be expected to exhibit negative electrostatic potential, indicating their nucleophilic character. Studies on related halogenated compounds and sulfur-containing heterocycles have demonstrated the utility of MEP in predicting intermolecular interactions and reactivity. chemicalbook.comresearchgate.net

Chemical Reactivity and Transformation Pathways of 2 Chloro 1,3,2 Dithiaphospholane

Nucleophilic Substitution Reactions at the Phosphorus Center

The phosphorus atom in 2-chloro-1,3,2-dithiaphospholane is susceptible to nucleophilic attack, leading to the displacement of the chlorine atom. This reactivity is central to its application in synthesizing a variety of organophosphorus compounds.

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

The reaction of this compound with Grignard reagents (RMgX) results in the formation of a new carbon-phosphorus bond. This nucleophilic substitution reaction involves the attack of the carbanion from the Grignard reagent on the electrophilic phosphorus center, displacing the chloride ion.

A plausible mechanism for this reaction involves the attack of the aryl Grignard reagent on the phosphorus atom of the triflate, leading to the opening of the five-membered ring and the formation of a triple bond in the ortho position to the phosphorus center. nih.gov This results in the cleavage of the leaving group and the formation of 2-ethynylphenyl(diaryl)phosphine oxide. nih.gov

The general scheme for the reaction is as follows:

Reactants: this compound, Grignard Reagent (e.g., p-tolylmagnesium bromide)

Product: 2-Aryl-1,3,2-dithiaphospholane

This reaction is a valuable method for introducing various organic moieties onto the phosphorus atom, creating a diverse range of phosphine (B1218219) derivatives. The specific nature of the 'R' group in the Grignard reagent determines the final product.

Interactive Table: Reaction of this compound with Grignard Reagents

| Grignard Reagent | Product |

| Methylmagnesium bromide | 2-Methyl-1,3,2-dithiaphospholane |

| Ethylmagnesium bromide | 2-Ethyl-1,3,2-dithiaphospholane |

| Phenylmagnesium bromide | 2-Phenyl-1,3,2-dithiaphospholane |

Amination Reactions with Secondary Amines to Form Phosphoramidites

This compound readily reacts with secondary amines in the presence of a base to form phosphoramidites. This reaction is a key step in the synthesis of oligonucleotides using the phosphoramidite (B1245037) method. nih.govsigmaaldrich.com The steric bulk of the diisopropylamino group in commonly used phosphoramidites provides a balance between stability during preparation and ease of activation. nih.gov

The general reaction involves the nucleophilic attack of the secondary amine on the phosphorus atom, with the base neutralizing the hydrogen chloride byproduct.

Interactive Table: Amination of this compound

| Secondary Amine | Base | Product |

| Diethylamine | Triethylamine (B128534) | 2-(Diethylamino)-1,3,2-dithiaphospholane |

| Diisopropylamine | Hunig's base | 2-(Diisopropylamino)-1,3,2-dithiaphospholane |

| Morpholine | Pyridine (B92270) | 2-Morpholino-1,3,2-dithiaphospholane |

The resulting phosphoramidites are crucial building blocks in the stepwise synthesis of DNA and RNA. utupub.fiyoutube.com

Oxidation Reactions and Derivative Formation

The phosphorus (III) center in this compound can be oxidized to the pentavalent state, leading to the formation of various derivatives, including the corresponding oxide and other chalcogenides.

Synthesis of 2-Chloro-1,3,2-dioxaphospholane-2-oxide and Related Chalcogenides

While the direct oxidation of this compound to its oxide is not the primary focus of the provided information, the synthesis of the analogous oxygen-containing compound, 2-chloro-1,3,2-dioxaphospholane-2-oxide, is well-documented. nih.govsigmaaldrich.comgoogle.com This compound is prepared by the reaction of phosphorus trichloride (B1173362) with ethylene (B1197577) glycol, followed by oxidation. google.comgoogle.com A method for its synthesis involves reacting phosphorus trichloride and ethylene glycol in a dichloromethane (B109758) solvent, followed by reaction with oxygen. google.com

The synthesis of related chalcogenides would involve the reaction of this compound with an appropriate oxidizing agent containing sulfur or selenium.

Mechanisms of Oxidation

The oxidation of P(III) compounds like this compound to P(V) can proceed through various mechanisms depending on the oxidant used. In the context of oligonucleotide synthesis, the oxidation step converts the unstable phosphite (B83602) triester into a stable phosphate (B84403) triester. sigmaaldrich.com This is a critical step to allow the next synthetic cycle to proceed. sigmaaldrich.com

For the synthesis of 2-chloro-1,3,2-dioxaphospholane-2-oxide, molecular oxygen can be used as the oxidant. sigmaaldrich.comrsc.org The reaction involves the conversion of the intermediate 2-chloro-1,3,2-dioxaphospholane (B43518) to the final product. google.com

Skeletal Rearrangement and Element Exchange Reactions

Information regarding skeletal rearrangement and element exchange reactions specifically for this compound is limited in the provided search results. However, the reactivity of related phospholane (B1222863) systems suggests that such transformations are plausible under certain conditions. For instance, ring-opening reactions have been observed in related benzophospholan-3-one oxide derivatives when treated with Grignard reagents. nih.gov

Further research would be necessary to fully elucidate the potential for skeletal rearrangements and element exchange reactions involving this compound.

Phosphorus to Antimony Skeletal Substitution Reactions

While analogous reactions involving the exchange of heteroatoms in similar ring systems have been reported, specific experimental data, including reaction conditions, yields, and detailed characterization of the resulting antimony-containing heterocycle from this compound, remains elusive in the public domain. The feasibility of such a transformation would likely depend on the relative bond energies of the P-S and Sb-S bonds and the thermodynamic stability of the resulting dithiastibolane ring. Further research would be necessary to elucidate the potential of this synthetic route.

Reactions with Thiols and Alcohols for Phosphonodithioate Ester Formation

The reaction of this compound with nucleophiles such as thiols and alcohols provides a pathway for the synthesis of various phosphonodithioate esters. This reactivity stems from the electrophilic nature of the phosphorus atom and the facility with which the chloride ion can act as a leaving group.

The interaction with thiols, in a process known as thiolysis, leads to the formation of a new phosphorus-sulfur bond, resulting in a phosphonodithioate ester. The reaction proceeds via a nucleophilic attack of the sulfur atom of the thiol on the phosphorus center of the dithiaphospholane. This displaces the chloride ion and, depending on the reaction conditions and the structure of the thiol, can lead to either ring retention or ring-opening of the dithiaphospholane moiety.

Similarly, alcohols can react with this compound. However, the formation of phosphonodithioate esters from alcohols would necessitate a more complex reaction sequence, likely involving the initial formation of an intermediate alkoxy-substituted phospholane, which would then need to undergo further transformation to incorporate the dithioate functionality. Direct reaction of an alcohol with this compound would typically be expected to yield a phosphonothioite or phosphonite ester, rather than a phosphonodithioate. The synthesis of phosphonodithioate esters from alcohols using this starting material would likely require a multi-step approach.

Detailed experimental data from peer-reviewed literature specifically outlining the reaction of this compound with a range of thiols and alcohols to form phosphonodithioate esters, including specific reaction conditions and product yields, are not extensively documented in readily accessible sources. The following table provides a hypothetical representation of such reactions based on general principles of organophosphorus chemistry.

Table 1: Hypothetical Reactions of this compound with Thiols and Alcohols

| Reactant 1 | Reactant 2 | Proposed Product | Potential Reaction Conditions |

| This compound | Ethanethiol | 2-(Ethylthio)-1,3,2-dithiaphospholane | Base (e.g., triethylamine), inert solvent (e.g., dichloromethane), room temperature |

| This compound | Thiophenol | 2-(Phenylthio)-1,3,2-dithiaphospholane | Base (e.g., pyridine), inert solvent (e.g., toluene), elevated temperature |

| This compound | Methanol | 2-Methoxy-1,3,2-dithiaphospholane (intermediate) | Base (e.g., triethylamine), inert solvent (e.g., THF), low temperature |

Derivatization and Synthesis of Advanced Analogs Based on 2 Chloro 1,3,2 Dithiaphospholane

Synthesis of S,S′-bis(1,3,2-dithiaphospholane) Derivatives

Detailed research findings and established synthetic protocols for the specific preparation of S,S′-bis(1,3,2-dithiaphospholane) derivatives, which would involve a covalent linkage between the sulfur atoms of two separate dithiaphospholane rings, are not extensively documented in readily available scientific literature. While the synthesis of various "bis" compounds, such as bis-Schiff bases and bidentate phosphine (B1218219) ligands like tdipf, is common in chemistry, specific methods for the direct S-S coupling of two dithiaphospholane units are not broadly reported. mdpi.comnih.gov The synthesis of dimeric structures is often pursued to enhance biological activity or create ligands for metal catalysis. nih.gov

Functionalization of the Dithiaphospholane Ring System

The functionalization of the 1,3,2-dithiaphospholane ring system is predominantly achieved through reactions involving the highly reactive phosphorus center. The P-Cl bond is susceptible to nucleophilic attack, providing a straightforward method for introducing a variety of substituents. A secondary pathway involves the cleavage of the endocyclic phosphorus-sulfur bonds, which opens the ring and creates linear phosphodithioate structures.

Key functionalization pathways include:

Nucleophilic Substitution: This is the most common functionalization strategy, where the chlorine atom is displaced by a nucleophile (Nu). This reaction preserves the five-membered ring structure while introducing new functionality directly onto the phosphorus atom. A wide range of nucleophiles, including alcohols (ROH), primary and secondary amines (RNH₂, R₂NH), and thiols (RSH), can be used to generate the corresponding phosphoramidites, thiophosphites, and other derivatives.

Ring-Opening Reactions: The P-S bonds within the dithiaphospholane ring can be cleaved under certain conditions, particularly with stronger nucleophiles or upon reaction with specific reagents. This ring-opening provides a pathway to acyclic organophosphorus compounds containing two sulfur atoms, effectively using the dithiaphospholane as a synthon for a dithiolate group.

The table below summarizes the primary modes of functionalization for the dithiaphospholane system.

| Reaction Type | Reagent/Nucleophile | Resulting Structure | Description |

| Substitution | Alcohol (ROH) | 2-alkoxy-1,3,2-dithiaphospholane | The chlorine is replaced by an alkoxy group, forming a dithiophosphite ester. |

| Substitution | Amine (R₂NH) | 2-amino-1,3,2-dithiaphospholane | The chlorine is replaced by an amino group, forming a dithiophosphoramidite. |

| Ring-Opening | Grignard (RMgX) + H₂O | Dialkylphosphinodithioic acid | Cleavage of P-S bonds and formation of a new P-C bond can lead to ring-opened products. |

| Oxidation | Oxygen/Oxidizing Agent | 2-Chloro-1,3,2-dithiaphospholane 2-oxide | The phosphorus(III) center is oxidized to phosphorus(V), forming a thiophosphate derivative. |

Preparation of Chiral Derivatives

The creation of chiral derivatives from this compound is of significant interest for applications in asymmetric catalysis, where P-chiral phosphine ligands are highly valued. The synthesis of these molecules hinges on establishing a stereogenic center at the phosphorus atom. A prevalent and effective strategy involves the use of chiral auxiliaries, which react with the prochiral dithiaphospholane to create a mixture of diastereomers that can be separated. mdpi.com

A general and practical approach involves the reaction of this compound with a readily available chiral alcohol, such as (-)-menthol or a derivative of BINOL. The nucleophilic substitution of the chloride by the chiral alkoxide results in the formation of two diastereomeric 2-alkoxy-1,3,2-dithiaphospholanes. These diastereomers possess different physical properties, such as solubility and chromatographic mobility, which allows for their separation using standard laboratory techniques like column chromatography or fractional crystallization. Once separated, the chiral auxiliary can be cleaved or the diastereomerically pure compound can be used in subsequent stereospecific reactions to yield enantiomerically pure P-chiral products.

The table below outlines a typical workflow for the preparation of chiral dithiaphospholane derivatives.

| Step | Procedure | Purpose | Expected Outcome |

| 1. Diastereoselective Reaction | Reaction of this compound with a chiral alcohol (e.g., (R)-alcohol) in the presence of a non-nucleophilic base. | To form a pair of diastereomers by introducing a chiral group onto the phosphorus atom. | A mixture of (R,R)- and (S,R)-diastereomeric 2-alkoxy-1,3,2-dithiaphospholanes. |

| 2. Separation | Separation of the diastereomeric mixture using column chromatography or fractional crystallization. | To isolate one of the pure diastereomers. | A single, diastereomerically pure 2-alkoxy-1,3,2-dithiaphospholane. |

| 3. Further Conversion | Reaction of the pure diastereomer with an organometallic reagent (e.g., R'MgBr) followed by reduction. | To displace the chiral auxiliary and generate a P-chiral phosphine, often with inversion of configuration at the phosphorus center. | An enantiomerically enriched P-chiral phosphine derivative. |

Applications in Advanced Organic Synthesis and Coordination Chemistry

Role as a Key Synthon in Complex Molecular Architectures

2-Chloro-1,3,2-dithiaphospholane serves as a crucial starting material for the synthesis of more complex molecules, particularly those containing phosphorus and sulfur.

Precursor for Phosphonodithioic Acid Derivatives

While direct research on this compound as a precursor to phosphonodithioic acid derivatives is not extensively detailed in the provided results, the related dithiophosphonato ligands are well-studied. researchgate.net These ligands are typically synthesized from Lawesson's reagent or by the reaction of metal salts with ammonium (B1175870) dithiophosphonate. researchgate.net The synthesis of dithiophosphonic acid O-alkyl esters can be achieved from ferrocenyl Lawesson's reagent, which are then converted to their ammonium salts. researchgate.net This suggests a potential pathway where this compound could be modified to yield various phosphonodithioic acid derivatives, although specific examples are not provided in the search results.

Building Block for α-Phosphate-Modified Nucleoside Triphosphates (Synthesis Methodology)

A significant application of this compound is in the synthesis of α-phosphate-modified nucleoside triphosphates (NTPαXYs). nih.govbohrium.comnih.govdntb.gov.ua These modified nucleotides are valuable tools in molecular biology and medicinal chemistry due to their increased resistance to nucleases and their ability to be recognized by polymerases. nih.govbohrium.comnih.govdntb.gov.ua

The synthesis of 5′-(α-P-dithio)triphosphates of nucleosides like cytidine, guanosine, adenosine, and 3′-azidothymidine can be achieved using this compound or its amino-substituted analog. nih.gov The general methodology involves the coupling of a protected deoxynucleoside with the dithiaphospholane reagent. nih.gov The resulting intermediate can then be further reacted to generate the desired triphosphate. nih.govmdpi.com This approach is part of a broader strategy for creating a diverse range of α-phosphate-modified nucleoside triphosphates with various substituents at the α-phosphate position. nih.gov

Ligand Design in Transition Metal Catalysis and Coordination Chemistry

The dithiaphospholane moiety derived from this compound is an effective ligand for transition metals, finding applications in catalysis and coordination chemistry.

Synthesis of Metal Complexes with Dithiaphospholane Ligands

Dithiaphospholane ligands, and more broadly dithiophosphonato and dithiophosphate (B1263838) ligands, readily form complexes with a variety of transition metals. researchgate.netwikipedia.orgmdpi.com The synthesis of these complexes can be achieved through several methods. One common approach involves the reaction of a metal precursor, such as a metal salt, with the pre-formed dithiaphospholane ligand. mdpi.com For instance, reacting a metal precursor with a stoichiometric amount of a phosphine (B1218219) ligand in a dry solvent like dichloromethane (B109758) or diethylether can yield the corresponding transition metal complex. mdpi.com

Another method is a one-pot reaction involving the corresponding Lawesson's reagent, a nucleophile, and a metal salt. researchgate.net In the case of dithiophosphate complexes, salt metathesis reactions between ammonium diethyldithiophosphate and metal chlorides are frequently employed. wikipedia.org Oxidative addition of disulfides to a metal center is another synthetic route. wikipedia.org

Chelation Properties and Coordination Modes

Dithiaphospholane and related dithiophosphorus ligands are classified as soft base type ligands and exhibit a strong affinity for softer transition metal cations. researchgate.net They typically act as bidentate ligands, forming a stable chelate ring with the metal center. nih.govyoutube.com This chelation effect contributes to the stability of the resulting metal complexes. youtube.com

The coordination mode of these ligands is primarily through the two sulfur atoms, which can bind to a metal in a bidentate fashion. nih.gov This bidentate coordination is a common feature of dithiocarbamates and dithiophosphates as well. wikipedia.orgnih.gov The geometry of the resulting metal complex can vary, with examples of square planar and other geometries being reported. mdpi.com The ability of these ligands to form stable chelates is a key aspect of their utility in coordination chemistry and catalysis.

Applications in Polymer Science (as a precursor to monomers for specialized polymers)

The search results indicate that the related compound, 2-chloro-1,3,2-dioxaphospholane (B43518) 2-oxide, is used in the synthesis of various polymers, including block copolymers of poly(aliphatic ester) with clickable polyphosphoester and UV-polymerizable lipids. sigmaaldrich.com While direct evidence for the use of this compound as a monomer precursor is not explicitly detailed, its structural similarity to the dioxaphospholane analogue suggests its potential for similar applications. The reactivity of the P-Cl bond allows for its incorporation into polymer backbones through reactions with suitable co-monomers. For example, a continuous flow process has been developed for the synthesis of cyclic chlorophosphites, which can then be oxidized to produce monomers for polymerization. rsc.org This methodology could potentially be adapted for this compound to generate sulfur-containing polymers with specialized properties.

Role in the Synthesis of Biocompatible Polymers (via oxidized derivatives, focus on synthetic pathway)

The synthesis of biocompatible polymers from this compound proceeds through its oxidized derivatives, which are key monomers in ring-opening polymerization (ROP). These polymers, specifically poly(alkylene phosphorothioate)s, are analogues of poly(alkylene phosphate)s, a class of polymers known for their biocompatibility and biodegradability. researchgate.netnih.gov

The synthetic pathway commences with the preparation of a 2-alkoxy-2-oxo-1,3,2-dithiaphospholane monomer. This is typically achieved by the reaction of this compound with an alcohol. The subsequent and crucial step is the ring-opening polymerization of this monomer. This polymerization can be initiated by various catalysts, including organometallic compounds, to yield the desired poly(alkylene phosphorothioate).

A representative synthetic pathway involves the following steps:

Monomer Synthesis: The reaction of this compound with an alcohol (ROH) to form the corresponding 2-alkoxy-2-oxo-1,3,2-dithiaphospholane.

Ring-Opening Polymerization (ROP): The controlled polymerization of the 2-alkoxy-2-oxo-1,3,2-dithiaphospholane monomer, often initiated by a catalyst, to produce the poly(alkylene phosphorothioate). The properties of the resulting polymer, such as molecular weight and polydispersity, can be controlled by the reaction conditions. researchgate.net

The resulting poly(alkylene phosphorothioate)s are of significant interest in the biomedical field due to their potential for drug delivery systems, tissue engineering scaffolds, and other applications where biocompatibility is paramount. researchgate.netnih.gov

Use as a Phase Transition Temperature Regulator Precursor (via oxidized derivatives, focus on synthetic pathway)

The oxidized derivatives of this compound also serve as precursors for polymers that can act as phase transition temperature regulators. The thermal properties of the resulting poly(alkylene phosphorothioate)s, such as the glass transition temperature (Tg), can be tailored by the choice of the substituent group on the phosphorus atom.

The synthetic pathway to these polymers is analogous to that for biocompatible polymers, focusing on the ring-opening polymerization of 2-alkoxy-2-oxo-1,3,2-dithiaphospholane monomers.

For instance, the synthesis of poly(2-isopropoxy-2-oxo-1,3,2-dithiaphospholane) would proceed as follows:

Monomer Synthesis: this compound is reacted with isopropanol (B130326) to yield 2-isopropoxy-2-oxo-1,3,2-dithiaphospholane.

Polymerization: The 2-isopropoxy-2-oxo-1,3,2-dithiaphospholane monomer undergoes ring-opening polymerization.

The thermal characteristics of the resulting polymer are influenced by the structure of the repeating units. The glass transition temperature (Tg) is a key parameter for materials intended as phase transition temperature regulators. By varying the alkyl or aryl groups attached to the phosphorus backbone, the Tg of the polymer can be modulated. For example, bulkier side groups may lead to a higher Tg. This tunability allows for the design of materials with specific thermal behaviors for various applications. researchgate.net

Table of Research Findings on Poly(alkylene phosphorothioate)s:

| Monomer Precursor | Polymer | Potential Application | Key Findings |

| 2-Alkoxy-2-oxo-1,3,2-dithiaphospholane | Poly(alkylene phosphorothioate) | Biocompatible materials, Drug delivery | The ring-opening polymerization allows for the synthesis of well-defined polymers with potential for biomedical applications due to their degradable nature. researchgate.netnih.gov |

| 2-Isopropoxy-2-oxo-1,3,2-dithiaphospholane | Poly(2-isopropoxy-2-oxo-1,3,2-dithiaphospholane) | Phase transition temperature regulators | The thermal properties, such as glass transition temperature, can be tuned by the choice of the alkoxy substituent. researchgate.net |

Future Research Trajectories and Broader Impact of 2 Chloro 1,3,2 Dithiaphospholane Chemistry

Development of More Sustainable Synthetic Routes

The conventional synthesis of 2-Chloro-1,3,2-dithiaphospholane involves the reaction of 1,2-ethanedithiol (B43112) with phosphorus trichloride (B1173362). This method, while effective, often utilizes chlorinated solvents and produces hydrogen chloride (HCl) as a stoichiometric byproduct, posing environmental and handling challenges. Future research is poised to address these limitations by developing more sustainable and efficient synthetic protocols.

Key areas for development include:

Flow Chemistry: Modular flow chemistry presents a promising alternative to traditional batch synthesis. rsc.org This approach offers enhanced safety, better temperature control, and the potential for higher yields and purity. The continuous removal of the HCl byproduct can drive the reaction to completion and minimize side reactions. A recent study has already detailed the synthesis of this compound using a modular flow system, highlighting the feasibility of this approach. rsc.org

Solvent-Free or Greener Solvents: Research into reducing or eliminating the use of hazardous organic solvents is a cornerstone of green chemistry. Future synthetic routes could explore solvent-free reaction conditions or the use of more environmentally benign solvents, such as ionic liquids or supercritical fluids.

Alternative Phosphorus Sources: Investigating alternatives to phosphorus trichloride could mitigate the formation of HCl. While more challenging, the development of routes using less reactive phosphorus sources could significantly improve the environmental profile of the synthesis.

Improved Work-up Procedures: Innovations in purification, such as moving away from traditional distillation towards methods like membrane filtration or crystallization, can reduce energy consumption and waste generation.

By analogy with its oxygen counterpart, for which methods have been developed to improve yield and purity by blowing nitrogen through the reaction mixture to remove HCl, similar process optimizations could be readily applied to the synthesis of the dithiaphospholane derivative. google.com

Exploration of Novel Reactivity Patterns

The reactivity of this compound is dominated by the electrophilic phosphorus atom and the labile P-Cl bond. This makes it a versatile precursor for a wide range of derivatives through nucleophilic substitution. While reactions with simple nucleophiles are known, future research will delve into more complex and novel reactivity.

Future avenues of exploration include:

Reactions with Complex Nucleophiles: Systematic studies on the reaction of this compound with a broader range of nucleophiles, including organometallic reagents, sterically hindered amines, and functionalized thiols, will lead to a library of new dithiaphospholane derivatives with tailored electronic and steric properties.

Ring-Opening Reactions: The P-S bonds within the dithiaphospholane ring may be susceptible to cleavage under specific conditions or with certain reagents. Exploring controlled ring-opening reactions could provide access to novel linear organophosphorus-sulfur compounds that are otherwise difficult to synthesize.

Oxidative and Reductive Chemistry: The phosphorus(III) center can be oxidized to phosphorus(V), yielding the corresponding this compound-2-oxide or 2-sulfide. The reactivity of these P(V) species as phosphorylating or thiophosphorylating agents is a rich area for investigation.

Coordination Chemistry: The sulfur atoms in the ring possess lone pairs of electrons, suggesting that this compound and its derivatives could act as ligands for transition metals. Research into the coordination chemistry of these compounds could lead to new catalysts with unique activities, potentially influenced by the redox-active P(III) center.

Expansion of Applications in Specialized Chemical Synthesis and Advanced Materials

The unique structural and electronic properties of the dithiaphospholane moiety suggest its potential for a variety of specialized applications, moving beyond its role as a simple chemical intermediate.

Potential future applications include:

Precursors for Ligand Synthesis: The dithiaphospholane framework can be incorporated into larger, more complex molecular architectures to create novel ligands for catalysis. The presence of both "soft" sulfur and "harder" phosphorus or other introduced donor atoms could lead to ligands with unique metal-binding properties for applications in cross-coupling reactions, hydroformylation, or polymerization.

Monomers for Advanced Polymers: By analogy with its oxygen counterpart, which is a key intermediate for biocompatible polymers and flame retardants, this compound could serve as a monomer for the synthesis of novel sulfur-containing polymers. google.combiosynth.com These polymers might exhibit interesting properties such as high refractive indices (useful for optical materials), enhanced thermal stability, or a strong affinity for heavy metals (useful for environmental remediation).

Thiophosphorylating Agent: The oxidized form, this compound-2-oxide, could be a valuable thiophosphorylating agent in organic and bioorganic chemistry, for instance, in the synthesis of modified oligonucleotides or phospholipids (B1166683) where sulfur replaces an oxygen atom to confer specific biological or physical properties.

Building Blocks in Medicinal Chemistry: Sulfur-containing heterocycles are prevalent in many biologically active compounds. The 1,3,2-dithiaphospholane ring could be explored as a novel scaffold in medicinal chemistry programs to create new drug candidates.

Theoretical Predictions for Undiscovered Reactivity and Structural Motifs

Computational chemistry and theoretical modeling are powerful tools for predicting the behavior of molecules and guiding experimental research. Applying these methods to this compound can accelerate the discovery of its chemical potential.

Future theoretical studies could focus on:

Mapping the Reactive Landscape: Using methods like Density Functional Theory (DFT), researchers can calculate the molecule's electronic structure, including the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO). This can precisely predict the most likely sites for nucleophilic and electrophilic attack. uchile.cl

Modeling Reaction Mechanisms: Theoretical calculations can elucidate the detailed mechanisms of potential reactions, including the identification of transition states and intermediates. mdpi.com This allows for the in silico screening of reactions with various substrates, saving significant experimental time and resources. For example, the regioselectivity of cycloaddition reactions or the barriers to ring-opening could be predicted with high accuracy. uchile.cl

Designing Novel Structures: Computational modeling can be used to design new, undiscovered molecules based on the dithiaphospholane framework. This includes predicting the geometry and stability of novel ligands, coordination complexes, and polymeric materials, and forecasting their electronic, optical, or material properties before undertaking their synthesis.

Understanding Spectroscopic Signatures: Theoretical calculations can predict spectroscopic data (e.g., NMR chemical shifts, vibrational frequencies). The NMR data for this compound has been reported, and theoretical calculations can help correlate these experimental values with the compound's structure and conformation in solution. rsc.org

By leveraging these predictive capabilities, chemists can more strategically explore the chemistry of this compound, focusing experimental efforts on the most promising and innovative research avenues.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-Chloro-1,3,2-dithiaphospholane, and how do reaction parameters influence yield?

- Methodology : The compound can be synthesized by reacting trichlorophosphine with 1,2-dithioethane in a 3:1 molar ratio under solvent-free conditions, achieving near-quantitative yields after distillation . A modified route introduces controlled reaction times and purification steps, improving reproducibility but requiring extended synthesis durations. Key parameters include stoichiometric precision, exclusion of moisture, and distillation efficiency to remove excess 1,2-dithioethane .

Q. How is this compound employed in derivatizing functional groups for NMR analysis?

- Methodology : The compound reacts with hydroxyl or thiol groups to form phosphorodithioate derivatives, enabling quantitative 31P NMR analysis. For example, in coal or lignin studies, derivatization resolves phenolic environments (e.g., condensed vs. uncondensed structures) within 152–162 ppm (Table IV, ). Experimental protocols recommend anhydrous conditions, pyridine as a solvent, and standardized acquisition parameters (e.g., 25°C, 121.4 MHz) to minimize signal splitting .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Due to its corrosive nature and reactivity with water (releasing toxic gases), handling requires:

- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats.

- Ventilation: Use fume hoods for synthesis and derivatization.

- Storage: Anhydrous conditions under inert gas (e.g., N2) at 2–8°C.

- Emergency measures: Immediate flushing with water for skin/eye exposure and neutralization of spills with inert adsorbents .

Advanced Research Questions

Q. How do conformational dynamics of this compound derivatives impact NMR spectral interpretation?

- Methodology : Conformers arise from restricted rotation in the dithiaphospholane ring. For example, S,S′-bis(1,3,2-dithiaphospholane)-1,2-ethanedithiol exists as a mixture of conformers at room temperature, detectable via 1H NMR line-shape analysis. Spectral simulations (e.g., using AA’BB’X spin systems) resolve overlapping signals, with Δν values (e.g., 14.0 Hz for -S-CH2 protons) indicating planar vs. puckered ring geometries .

Q. What strategies address contradictions in analytical data when using this compound for complex matrix derivatization?

- Methodology : In lignocellulosic or coal matrices, overlapping aliphatic hydroxyl signals (e.g., 1°, 2° alcohols) can obscure quantification. Solutions include:

- Selective derivatization: Adjust reaction time/temperature to prioritize phenolic groups.

- Multivariate analysis: Pair 31P NMR with HSQC or DEPT-135 for cross-validation.

- Internal standards: Use triethylphosphite to calibrate chemical shift referencing .

Q. How does the electronic environment of this compound influence its reactivity in organometallic coupling reactions?

- Methodology : The compound acts as a ligand precursor in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura). Its electron-deficient phosphorus center enhances oxidative addition kinetics. Comparative studies with dioxaphospholane analogs show higher catalytic turnover when dithiaphospholane-derived ligands are used, attributed to sulfur’s stronger π-acceptor properties. Reaction optimization involves varying Pd:ligand ratios (1:2–1:4) and monitoring via 31P NMR to track ligand coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.